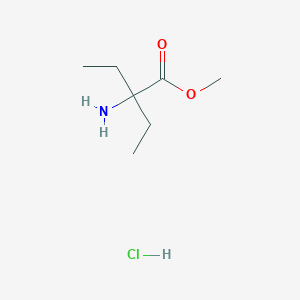
Dihydrochlorure de N-(4-éthyl-1,3-thiazol-2-yl)pipéridin-4-amine
Vue d'ensemble
Description
“N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803585-59-2 . It has a molecular weight of 284.25 and its IUPAC name is 4-ethyl-N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a powder . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés thiazoliques ont été trouvés pour agir comme antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité analgésique
Des composés apparentés aux thiazoles ont été rapportés pour avoir des propriétés analgésiques (soulagement de la douleur) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés thiazoliques ont montré des effets anti-inflammatoires . Ils pourraient être utilisés dans le traitement de maladies caractérisées par une inflammation, telles que l'arthrite.
Activité antimicrobienne
Les composés thiazoliques ont démontré une activité antimicrobienne contre diverses espèces bactériennes et fongiques . Cela suggère leur utilisation potentielle dans le développement de nouveaux médicaments antimicrobiens.
Activité antivirale
Certains dérivés thiazoliques ont été trouvés pour présenter des propriétés antivirales . Ils pourraient être explorés plus avant pour le développement de médicaments antiviraux.
Activité diurétique
Les composés thiazoliques ont été rapportés pour avoir des effets diurétiques . Les diurétiques aident l'organisme à se débarrasser de l'excès d'eau et de sel.
Activité anticonvulsivante
Les dérivés thiazoliques ont montré un potentiel en tant qu'anticonvulsivants . Les anticonvulsivants sont des médicaments qui préviennent ou réduisent la gravité des crises.
Activité antitumorale ou cytotoxique
Les composés thiazoliques ont démontré des activités antitumorales ou cytotoxiques . Ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer.
Mécanisme D'action
The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is believed to involve the activation of mGluR5. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride binds to the mGluR5 receptor and activates it, resulting in the activation of downstream signaling pathways. These pathways lead to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and serotonin. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels, potassium channels, and chloride channels. Furthermore, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to activate intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has several advantages for laboratory experiments. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a potent agonist of mGluR5, which makes it an ideal compound for studying the effects of mGluR5 activation. Furthermore, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a stable compound and does not require special storage conditions. However, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has some limitations. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is not water-soluble and must be dissolved in an organic solvent before use.
Orientations Futures
There are several potential future directions for N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride research. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to study the effects of mGluR5 activation in various disease models, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could also be used to study the effects of mGluR5 activation on behavior in animal models. Additionally, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to develop novel mGluR5 agonists and antagonists. Finally, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to study the effects of mGluR5 activation on neuronal plasticity and the formation of new neural connections.
Safety and Hazards
Propriétés
IUPAC Name |
4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFCZZUZNBHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)



![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)


![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)